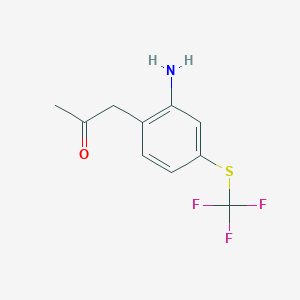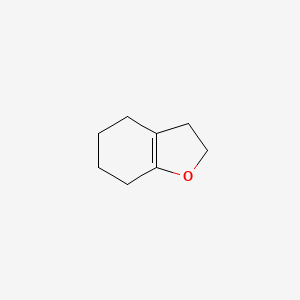![molecular formula C25H32ClFO5 B14073124 (8S,9R,10S,11S,13S,14S,16S,17R)-17-(2-chloroacetyl)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-17-yl propionate](/img/structure/B14073124.png)
(8S,9R,10S,11S,13S,14S,16S,17R)-17-(2-chloroacetyl)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-17-yl propionate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Clobetasol 17-propionate is a potent synthetic corticosteroid used primarily in dermatology to treat various skin disorders. It is known for its strong anti-inflammatory, antipruritic, and vasoconstrictive properties. This compound is particularly effective in managing conditions such as eczema, psoriasis, and dermatitis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Clobetasol 17-propionate typically involves the following steps:
Starting Material: Betamethasone 17-propionate is dissolved in dichloromethane.
Sulfonation Reaction: Triethylamine and p-toluenesulfonyl chloride are added to the solution to carry out the sulfonation reaction.
Methanol Addition: After the sulfonation reaction, methanol is added.
Industrial Production Methods: Industrial production of Clobetasol 17-propionate follows a similar synthetic route but is optimized for large-scale production. The process involves the use of advanced equipment to ensure high yield, low cost, and minimal environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions: Clobetasol 17-propionate undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen to the molecule.
Reduction: Involves the removal of oxygen or the addition of hydrogen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can produce alcohols .
Applications De Recherche Scientifique
Clobetasol 17-propionate has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the behavior of corticosteroids under various conditions.
Biology: Investigated for its effects on cellular processes and gene expression.
Medicine: Extensively used in clinical trials to evaluate its efficacy and safety in treating skin disorders.
Industry: Incorporated into various pharmaceutical formulations to enhance their therapeutic properties .
Mécanisme D'action
Clobetasol 17-propionate exerts its effects by binding to glucocorticoid receptors in the skin. This binding leads to the induction of phospholipase A2 inhibitory proteins, collectively known as lipocortins. These proteins inhibit the release of arachidonic acid, a precursor of inflammatory mediators such as prostaglandins and leukotrienes. As a result, Clobetasol 17-propionate reduces inflammation, itching, and redness .
Comparaison Avec Des Composés Similaires
Betamethasone: Another potent corticosteroid with similar anti-inflammatory properties.
Fluocinonide: Known for its strong anti-inflammatory and antipruritic effects.
Hydrocortisone: A milder corticosteroid used for less severe skin conditions.
Comparison: Clobetasol 17-propionate is unique due to its high potency and efficacy in treating severe skin disorders. Compared to Betamethasone and Fluocinonide, Clobetasol 17-propionate has a stronger anti-inflammatory effect, making it suitable for short-term use in severe cases. Hydrocortisone, on the other hand, is less potent and is typically used for milder conditions .
Propriétés
Formule moléculaire |
C25H32ClFO5 |
|---|---|
Poids moléculaire |
467.0 g/mol |
Nom IUPAC |
[(9R,10S,13S,17R)-17-(2-chloroacetyl)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate |
InChI |
InChI=1S/C25H32ClFO5/c1-5-21(31)32-25(20(30)13-26)14(2)10-18-17-7-6-15-11-16(28)8-9-22(15,3)24(17,27)19(29)12-23(18,25)4/h8-9,11,14,17-19,29H,5-7,10,12-13H2,1-4H3/t14?,17?,18?,19?,22-,23-,24-,25-/m0/s1 |
Clé InChI |
CBGUOGMQLZIXBE-BPARTCAISA-N |
SMILES isomérique |
CCC(=O)O[C@@]1(C(CC2[C@@]1(CC([C@]3(C2CCC4=CC(=O)C=C[C@@]43C)F)O)C)C)C(=O)CCl |
SMILES canonique |
CCC(=O)OC1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)C(=O)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


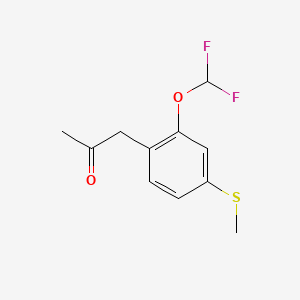

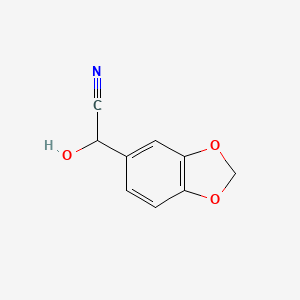
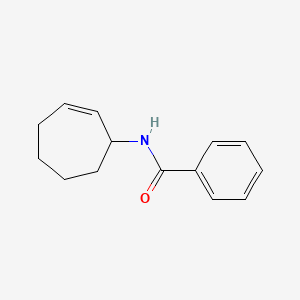
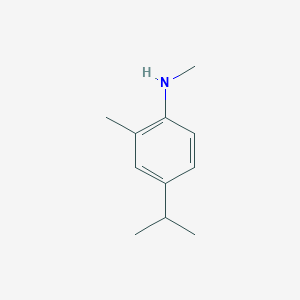
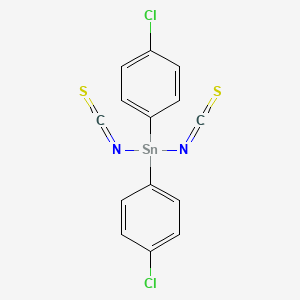
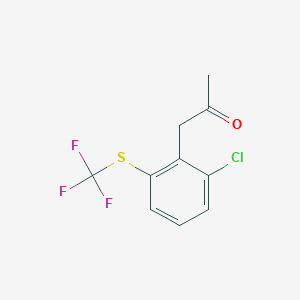
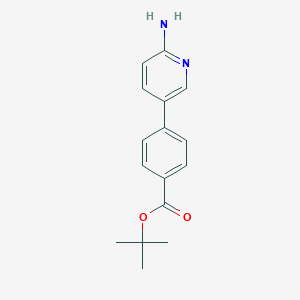
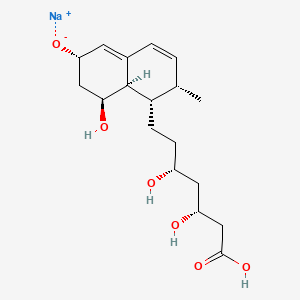

![3-[2-[2-(4-Cyanophenyl)ethenyl]-4-oxoquinazolin-3-yl]benzoic acid](/img/structure/B14073086.png)

